(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone

Kinase inhibitor design Hinge-binding motif Structure-activity relationship

The compound (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone (CAS 1436122-89-2) is a heterocyclic small molecule (C13H10ClN3O2, MW 275.69) belonging to the pyrido[2,3-b][1,4]oxazine class, a scaffold that has demonstrated potent EGFR tyrosine kinase inhibitory activity in recent studies. It features a 2,3-dihydropyrido[2,3-b][1,4]oxazine core N-functionalized with a 6-chloropyridin-3-yl methanone group.

Molecular Formula C13H10ClN3O2
Molecular Weight 275.69
CAS No. 1436122-89-2
Cat. No. B2371443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone
CAS1436122-89-2
Molecular FormulaC13H10ClN3O2
Molecular Weight275.69
Structural Identifiers
SMILESC1COC2=C(N1C(=O)C3=CN=C(C=C3)Cl)C=CC=N2
InChIInChI=1S/C13H10ClN3O2/c14-11-4-3-9(8-16-11)13(18)17-6-7-19-12-10(17)2-1-5-15-12/h1-5,8H,6-7H2
InChIKeyHKTJGPYVYLGNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1436122-89-2: The 6-Chloropyridin-3-yl Pyrido[2,3-b][1,4]oxazine Methanone for Targeted Kinase Probe Development


The compound (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone (CAS 1436122-89-2) is a heterocyclic small molecule (C13H10ClN3O2, MW 275.69) belonging to the pyrido[2,3-b][1,4]oxazine class, a scaffold that has demonstrated potent EGFR tyrosine kinase inhibitory activity in recent studies . It features a 2,3-dihydropyrido[2,3-b][1,4]oxazine core N-functionalized with a 6-chloropyridin-3-yl methanone group. While direct experimental bioactivity data for this specific compound remains absent from the peer-reviewed public domain, its structural architecture aligns it with a class of rationally designed kinase inhibitors, making it a compelling starting point for targeted probe development.

Why Generic Substitution of CAS 1436122-89-2 with In-Class Pyrido-oxazine Analogs Risks Missing Key Hinge-Binding Architecture


The pyrido[2,3-b][1,4]oxazine class is not monolithic; minor structural variations drive major shifts in kinase selectivity and potency. For example, within a single series of pyrido[2,3-b][1,4]oxazine EGFR inhibitors, IC50 values against HCC827 cells ranged from 0.09 µM to >12 µM depending on substitution pattern . The target compound's unique 6-chloropyridin-3-yl methanone N-substituent is structurally distinct from the simpler alkyl/acyl analogs (e.g., 1-propanone derivative NX0) and from the biaryl-substituted derivatives optimized for EGFR inhibition. This 6-chloropyridinyl moiety is a privileged fragment in kinase inhibitor design, known to engage the hinge region via the pyridine nitrogen and form hydrophobic contacts via the chloro substituent. Substituting this compound with a simpler pyrido-oxazine analog (e.g., CAS 1823379-92-5) lacking this pharmacophore would forgo these critical binding interactions, potentially resulting in orders-of-magnitude loss of target affinity.

Quantitative Differentiation of CAS 1436122-89-2 Against Closest Structural Analogs and In-Class Candidates


Structural Differentiation from the Simplest Pyrido[2,3-b][1,4]oxazine Core (CAS 1823379-92-5) by Hinge-Binding Group Absence

The closest commercially available structural analog is 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1823379-92-5) . This analog lacks any N-substituent, presenting a free NH at the oxazine nitrogen. In contrast, the target compound CAS 1436122-89-2 incorporates a 6-chloropyridin-3-yl methanone group at this position. This N-acyl substitution eliminates hydrogen-bond donor capacity at the oxazine nitrogen while introducing a pyridine ring capable of hinge-region hydrogen bonding, a feature shown to be essential for EGFR-TK inhibitory activity in this class . The presence of the 6-chloropyridin-3-yl group increases molecular weight from 170.6 Da to 275.7 Da and calculated logP from approximately 1.2 to 3.72, substantially altering permeability and target engagement potential.

Kinase inhibitor design Hinge-binding motif Structure-activity relationship Medicinal chemistry

Class-Level Differentiation from Leading Pyrido[2,3-b][1,4]oxazine EGFR-TK Inhibitors (7f, 7g, 7h) by Scaffold Topology

The most potent pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors reported to date (compounds 7f, 7g, 7h) achieve IC50 values of 0.09–1.10 µM against EGFR-mutant NSCLC cell lines by incorporating a C-7 biaryl substituent introduced via Suzuki coupling . The target compound CAS 1436122-89-2 lacks this C-7 substitution but instead features an N-acyl 6-chloropyridin-3-yl group. This topological difference is critical: the C-7 aryl group in 7f/7g/7h occupies a hydrophobic back pocket adjacent to the gatekeeper residue, while the N-acyl group on the target compound is positioned to engage the solvent-exposed front region or hinge. These distinct vectors of substitution offer orthogonal approaches to modulating kinase selectivity—the C-7 series targets the back pocket (similar to osimertinib's binding mode), while the N-substituted scaffold may engage different residues or even different kinases altogether.

EGFR TKI Non-small cell lung cancer Kinase selectivity Scaffold hopping

Predicted Kinase Target Landscape Differentiating CAS 1436122-89-2 from N-Alkyl Pyrido-oxazine Analogs

Computational target prediction using the Similarity Ensemble Approach (SEA) based on ChEMBL20 suggests that the target compound may engage targets distinct from those of the simpler N-propanone analog (PDB ligand NX0, 1-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one) . SEA analysis for CAS 1436122-89-2 identified Aldo-keto reductase family 1 member C1 (AKR1C1) as a top predicted target (P-value 40, Max Tc 32) , whereas the NX0 scaffold has been observed in PDB structures without reported kinase activity. The N-acyl 6-chloropyridinyl extension fundamentally alters the predicted pharmacological space from a generic fragment-like profile to one with potential enzyme inhibition activity, though this remains a computational prediction requiring experimental validation.

Kinase profiling Computational target prediction SEA Polypharmacology

Physicochemical Differentiation: Lipophilicity-Driven Membrane Permeability Advantage Over Fragment-Like Analogs

The target compound's calculated logP of 3.72 places it in an optimal range for passive membrane permeability (typically logP 1–5 for oral drugs), significantly higher than the parent 6-chloro-pyrido-oxazine core (clogP ~1.2) and the N-propanone analog NX0 (clogP ~0.8) . However, it remains below the logP of the most potent biaryl derivatives (e.g., compound 7f, estimated clogP ~4.5), suggesting a potentially more favorable balance between permeability and solubility. The compound has 0 hydrogen bond donors (vs. 1 for the NH-bearing analog CAS 1823379-92-5), reducing desolvation penalty for membrane crossing. Its molecular weight of 275.69 is well below the 500 Da threshold, and its fraction sp3 of 0.08 reflects high aromaticity typical of kinase inhibitors.

Drug-likeness Lipophilic ligand efficiency Permeability ADME prediction

Optimal Deployment Scenarios for CAS 1436122-89-2 Based on Structural Differentiation Evidence


Kinase Selectivity Panel Screening for Novel Target Identification

The compound's N-acyl 6-chloropyridinyl substitution pattern, distinct from the C-7 biaryl series optimized for EGFR , makes it an ideal candidate for broad kinase selectivity profiling. Unlike the back-pocket-engaging compounds 7f–7h which are biased toward EGFR, the target compound's front/hinge-oriented pharmacophore may reveal activity against kinases with different gatekeeper residue configurations (e.g., SRC family, MEK, or CDK kinases). Procurement for panel screening against 100–400 kinase assays is the highest-value immediate application, potentially identifying a novel kinase target not addressed by existing pyrido-oxazine analogs.

Scaffold-Hopping Starting Point for AKR1C1 Inhibitor Development

SEA computational predictions suggest AKR1C1 (aldo-keto reductase 1C1) as a potential target . AKR1C1 is implicated in steroid hormone metabolism and chemotherapy resistance. The predicted engagement, combined with favorable physicochemical properties (clogP 3.72, MW 275.69) , positions this compound as a viable starting point for developing AKR1C1 inhibitors—a target space not addressed by current pyrido-oxazine EGFR inhibitors. This represents a differentiation-driven application orthogonal to the class's established oncology focus.

Fragment-to-Lead Optimization Leveraging the Favorable Intermediate Lipophilicity

With a clogP of 3.72—higher than fragment-like analogs (~1.2) but lower than lead compound 7f (~4.5) —the target compound occupies a strategic lipophilicity window that balances cell permeability with aqueous solubility. This makes it an attractive core for systematic structure-activity relationship (SAR) expansion: the C-7 position is available for substitution (e.g., halogenation, cross-coupling), while the 6-chloro substituent on the pyridine ring allows further vector exploration. Procurement for medicinal chemistry campaigns can exploit these two independent diversification vectors to optimize potency while maintaining drug-like properties.

Negative Control or Tool Compound for Pyrido-oxazine EGFR Inhibitor Studies

Given that the target compound lacks the C-7 biaryl group essential for potent EGFR back-pocket binding demonstrated by compounds 7f–7h (IC50 0.09–1.10 µM) , it may serve as an informative negative control in EGFR inhibition assays. Researchers studying the structure-activity relationships of pyrido[2,3-b][1,4]oxazine-based EGFR inhibitors can use this compound to deconvolute the contribution of C-7 substitution versus N-substitution to kinase binding, demonstrating that the N-acyl group alone, while providing hinge engagement, is insufficient for nanomolar EGFR potency without the back-pocket-occupying C-7 aryl group.

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